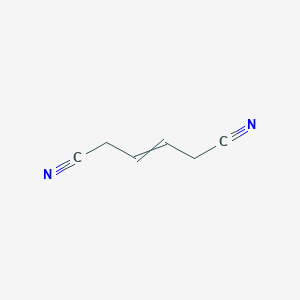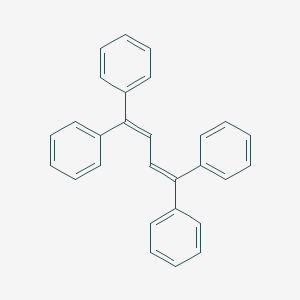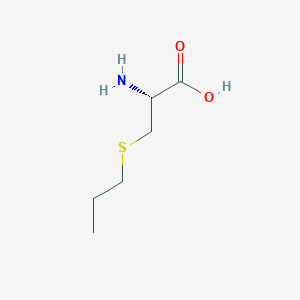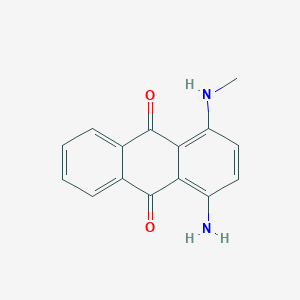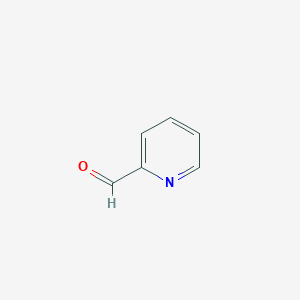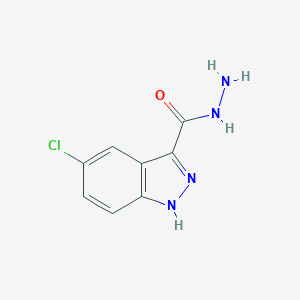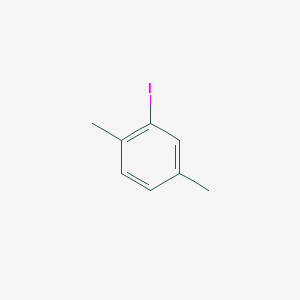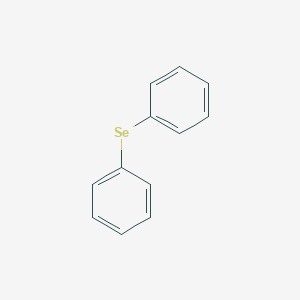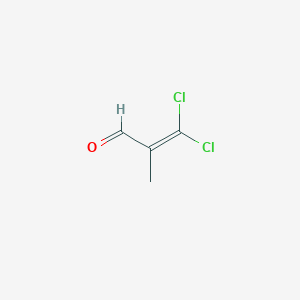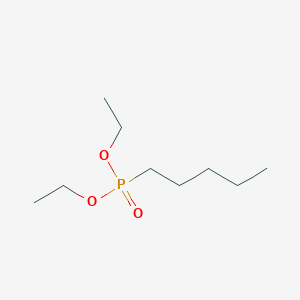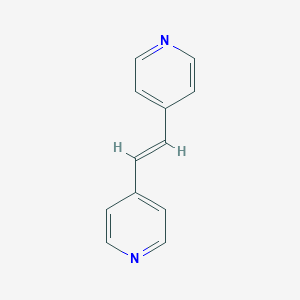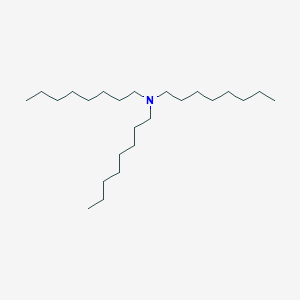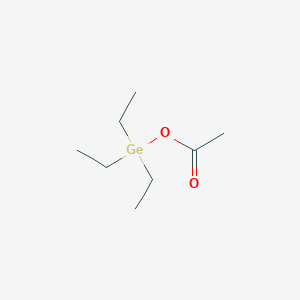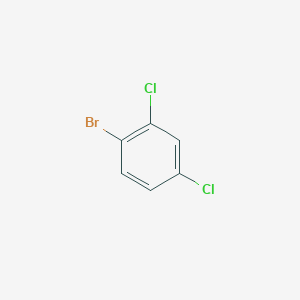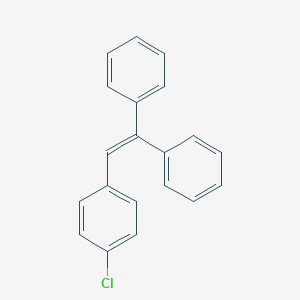
ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene, 1-(p-chlorophenyl)-2,2-diphenyl- is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. This compound is also known as DDE or DDT metabolite, which is a breakdown product of DDT, a pesticide that was widely used in the past. Despite its controversial history, DDE has been found to have several interesting properties that make it useful for research purposes.
Applications De Recherche Scientifique
DDE has been used in various scientific research studies due to its interesting properties. It has been found to have anti-estrogenic effects, which means it can inhibit the activity of estrogen in the body. This property has been studied extensively in breast cancer research, where DDE has been found to inhibit the growth of breast cancer cells in vitro and in vivo. DDE has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis.
Mécanisme D'action
The mechanism of action of DDE is not fully understood, but it is thought to act as an antagonist of the estrogen receptor. This means that it binds to the receptor and prevents estrogen from binding, thereby inhibiting its activity. DDE has also been found to inhibit the activity of certain enzymes involved in the metabolism of estrogen, which may contribute to its anti-estrogenic effects.
Effets Biochimiques Et Physiologiques
DDE has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and damage DNA in vitro and in vivo. It has also been found to disrupt the endocrine system by altering the levels of certain hormones. Additionally, DDE has been found to affect the immune system by reducing the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
DDE has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using DDE in lab experiments. It is a toxic compound and must be handled with care. Additionally, its anti-estrogenic effects may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on DDE. One area of interest is its potential as an anti-cancer agent. More studies are needed to determine the mechanisms by which DDE inhibits breast cancer cell growth and whether it can be used as a therapeutic agent. Another area of interest is its potential as an anti-inflammatory agent. Studies on animal models of arthritis have shown promising results, but more research is needed to determine whether DDE can be used to treat human inflammatory diseases. Additionally, more studies are needed to determine the long-term effects of DDE exposure on human health.
Conclusion
In conclusion, DDE is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. It has anti-estrogenic effects, can inhibit the growth of breast cancer cells, and may have potential as an anti-inflammatory agent. However, it is also a toxic compound that must be handled with care. Future research on DDE may lead to the development of new therapeutic agents for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of DDE involves the reaction of p-chlorobenzophenone with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium borohydride to yield DDE. This method was first reported by Zincke and Mayer in 1942 and has been used in several studies to produce DDE for research purposes.
Propriétés
Numéro CAS |
1229-73-8 |
|---|---|
Nom du produit |
ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL- |
Formule moléculaire |
C20H15Cl |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
Clé InChI |
NWPFYBDLRQXMNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Autres numéros CAS |
1229-73-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



